molecular formula C18H20O2 B3053005 6-(4-Phenylphenyl)hexanoic acid CAS No. 5002-16-4

6-(4-Phenylphenyl)hexanoic acid

Cat. No.: B3053005
CAS No.: 5002-16-4
M. Wt: 268.3 g/mol
InChI Key: BSCCYAKMHTYBJL-UHFFFAOYSA-N
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Description

6-(4-Phenylphenyl)hexanoic acid is a hexanoic acid derivative substituted with a biphenyl group at the sixth carbon. These compounds are pivotal in pharmaceutical, biochemical, and material science applications due to their tunable physicochemical properties and bioactivity. This article focuses on analogs such as 6-(4-hydroxy-3-methoxyphenyl)hexanoic acid (HMPHA), tertiary amino-substituted esters, and others, leveraging evidence to highlight their comparative features.

Properties

IUPAC Name

6-(4-phenylphenyl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c19-18(20)10-6-1-3-7-15-11-13-17(14-12-15)16-8-4-2-5-9-16/h2,4-5,8-9,11-14H,1,3,6-7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCCYAKMHTYBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00601354
Record name 6-([1,1'-Biphenyl]-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5002-16-4
Record name [1,1′-Biphenyl]-4-hexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5002-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-([1,1'-Biphenyl]-4-yl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00601354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Phenylphenyl)hexanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where hexanoic acid is reacted with 4-phenylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of heterogeneous catalysts, such as zeolites, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 6-(4-Phenylphenyl)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-(4-Phenylphenyl)hexanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors due to its structural features. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

HMPHA (6-(4-Hydroxy-3-Methoxyphenyl)hexanoic Acid)

  • Activity: Exhibits antispasmodic and antidiarrheal effects comparable to loperamide, a clinical standard.
  • Limitations : Requires further toxicological evaluation before clinical trials.

Tertiary Amino-Substituted Hexanoic Acid Esters

  • Examples: 6-(Morpholin-4-yl)hexanoic acid and 6-(piperidin-1-yl)hexanoic acid esters.
  • Skin Penetration Enhancement: Decyl ester of 6-(morpholin-4-yl)hexanoic acid shows an Enhancement Ratio (ER) of 15.0, significantly higher than the piperidine analog (ER = 5.6) . Key Factors: The morpholine group’s ethereal oxygen enhances hydrogen bonding and lipophilicity, critical for transdermal delivery .

Structural and Functional Modifications

Aromatic Substituents
  • 6-(4-Formylphenoxy)hexanoic Acid: Used in synthesizing fluorescent 4-styrylcoumarins for biomolecule labeling. Pyridine-containing derivatives show reduced yields due to electronic delocalization effects .
  • Sulfo-SANPAH (Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate): A photoreactive crosslinker for bioconjugation, leveraging its azido group for UV-induced covalent bonding .
Sulfonamide and Amide Derivatives
  • 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic Acid: Used in lubricant additives and fabricated metal products, with a molecular weight of 285.36 g/mol .
  • 6-(4-Chlorobenzoyl)amino]hexanoic Acid: Industrial applications include agrochemicals and active pharmaceutical ingredients (APIs) .
Fluorescent Derivatives
  • 6-(Dimethylamino)hexanoic Acid-Labeled Nucleosides: Synthesized for oligonucleotide tagging, showing strong fluorescence in solid-phase assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Feature(s) Application(s) Reference
HMPHA 222.24 Antispasmodic activity Gastrointestinal therapeutics
6-(Morpholin-4-yl)hexanoic Acid Ester 285.36 ER = 15.0 (skin penetration) Transdermal drug delivery
Sulfo-SANPAH 427.41 Photoreactive crosslinker Bioconjugation
6-[(4-Iodophenyl)methoxycarbonylamino]hexanoic Acid 415.21 Radioactive labeling potential Imaging agents

Biological Activity

6-(4-Phenylphenyl)hexanoic acid, a compound with significant biological interest, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is C18H22O2C_{18}H_{22}O_2. Its structure features a hexanoic acid chain attached to a biphenyl moiety, which contributes to its unique physicochemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various conditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of several pathogenic microorganisms, suggesting its potential application in treating infectious diseases.

Anticancer Activity

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cells through mechanisms such as:

  • DNA Intercalation : The biphenyl structure may allow intercalation between DNA bases, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes that facilitate tumor growth, thereby reducing cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The presence of the biphenyl group enhances its lipophilicity and potential interactions with biological membranes. Modifications in the alkyl chain length or substitutions on the phenyl rings can significantly impact its biological activity.

ModificationEffect on Activity
Increasing chain lengthMay enhance solubility but could reduce receptor binding affinity
Substituting phenyl groupsCan alter enzyme inhibition potency and selectivity

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Antimicrobial Efficacy : In vitro tests demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were comparable to established antimicrobial agents, indicating strong potential for clinical applications.
  • Cancer Cell Studies : In cell line assays, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through activation of caspase pathways.
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of this compound with target enzymes involved in cancer metabolism, revealing potential pathways for therapeutic intervention.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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